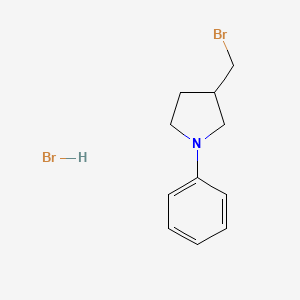

3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

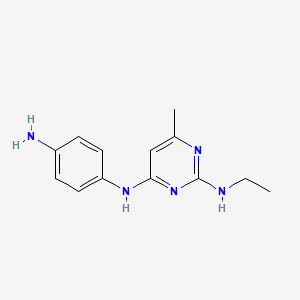

The compound “3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide” is a brominated derivative of pyrrolidine, which is a cyclic amine . The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often used in substitution reactions.

Synthesis Analysis

While specific synthesis methods for this compound were not found, bromomethyl compounds are often synthesized through free radical bromination reactions . This involves the reaction of a precursor compound with a brominating agent, such as N-bromosuccinimide (NBS), under appropriate conditions .Molecular Structure Analysis

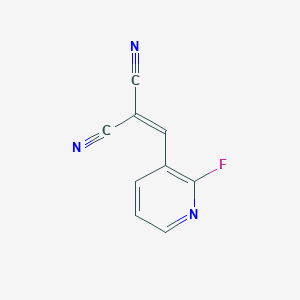

The molecular structure of this compound would likely consist of a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms), with a phenyl group (a six-membered carbon ring, akin to benzene) and a bromomethyl group attached .Chemical Reactions Analysis

Bromomethyl compounds, like the one , are often used in substitution reactions . They can act as electrophiles, reacting with nucleophiles in a variety of contexts. The specifics of these reactions would depend on the other reactants and conditions present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Brominated organic compounds are often dense, with relatively high boiling points . They may also exhibit significant reactivity, particularly in the context of substitution reactions .科学的研究の応用

Synthesis and Chemical Reactions

Intramolecular Bromoamination : The formation of 2-bromomethyl-4,4-diphenylpyrrolidine hydrobromide through bromination demonstrates the compound's utility in synthesizing complex molecular structures. This process involves the addition of bromine to specific precursors, yielding bromomethylpyrrolidine derivatives which can further react to form aziridines and other bromopiperidine compounds. Such reactions are essential for developing new chemical entities with potential applications in various fields including materials science and pharmaceuticals (Horning & Muchowski, 1974).

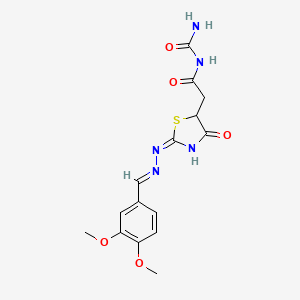

CO2 Capture by Task-Specific Ionic Liquid : A novel approach to CO2 capture involves the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide to create a new ionic liquid capable of reversibly sequestering CO2. This innovative material compares favorably with commercial amine sequestering agents in efficiency, offering a nonvolatile, water-independent solution for carbon capture and storage applications (Bates et al., 2002).

Anticonvulsant Activity and Sodium Channel Blocking : Derivatives synthesized from acetophenone and glycine, including 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, show significant anticonvulsant activity with minimal neurotoxicity. These compounds act by blocking sodium channels, demonstrating the potential of bromophenylpyrrolidine derivatives in developing new treatments for epilepsy and related disorders (Unverferth et al., 1998).

Applications in Material Science

Synthesis of Succinimide Derivatives with Antifungal Properties : New succinimide derivatives synthesized from 1-aryl-3-ethyl-3-methylpyrrolidines exhibit significant in vitro antifungal activities. This suggests potential applications in developing novel fungicides and antimicrobial agents. The synthetic process, improved through microwave irradiation, highlights the role of bromophenylpyrrolidine derivatives in creating compounds with promising biological activities (Cvetković et al., 2019).

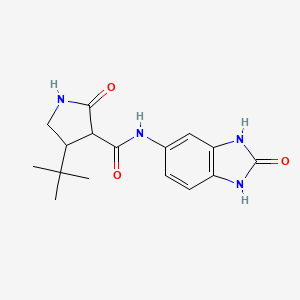

Dopaminergic Activity for Neurological Applications : 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide, synthesized through a multi-step reaction, exhibits dopaminergic agonist activity. This compound induces behavioral and biochemical changes characteristic of central dopaminergic stimulation, suggesting its utility in studying and potentially treating disorders related to dopamine dysfunction (Crider et al., 1984).

作用機序

Target of Action

Compounds similar to “3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide” often target specific enzymes or receptors in the body. For example, brominated compounds are often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of such compounds often involves binding to their target and modulating its activity. For instance, in the case of Suzuki–Miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. In the case of Suzuki–Miyaura cross-coupling reactions, the pathway involves the formation of carbon–carbon bonds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide” would depend on its chemical structure and the route of administration. Typically, such compounds would be absorbed into the bloodstream, distributed throughout the body, metabolized by enzymes, and eventually excreted .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. In the case of Suzuki–Miyaura cross-coupling reactions, the result is the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of a compound like “3-(Bromomethyl)-1-phenylpyrrolidine;hydrobromide” can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For instance, the efficacy of brominated compounds in Suzuki–Miyaura cross-coupling reactions can be influenced by the reaction conditions .

Safety and Hazards

特性

IUPAC Name |

3-(bromomethyl)-1-phenylpyrrolidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.BrH/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNJRFMGMDZQFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CBr)C2=CC=CC=C2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2305251-65-2 |

Source

|

| Record name | 3-(bromomethyl)-1-phenylpyrrolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Bicyclo[2.2.2]octanyl)acetonitrile](/img/structure/B2709141.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2709160.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2709161.png)

![ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate](/img/structure/B2709162.png)

![({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate](/img/structure/B2709164.png)